![molecular formula C24H25N3O4 B2528243 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 877657-69-7](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a synthetic organic compound. It features a complex structure combining a benzofuro[3,2-d]pyrimidine core with amide and isopropyl functional groups, marking its significance in pharmaceutical and chemical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting from simple aromatic precursors. The key steps may include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This is achieved by cyclization reactions involving appropriate precursors such as phenyl-substituted benzofurans and pyrimidines. Conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to promote the formation of the fused ring system.
Introduction of Amide Group: The N,N-diisopropylacetamide moiety is typically introduced via an acylation reaction. This step involves reacting the intermediate benzofuro[3,2-d]pyrimidine with diisopropylamine and an acyl chloride or anhydride under appropriate conditions (e.g., base catalysis, specific solvents).
Industrial Production Methods: Industrial production may scale these reactions using flow chemistry or batch reactors, optimizing reaction conditions for yield, purity, and cost-efficiency. Advanced techniques like microwave-assisted synthesis and continuous flow synthesis can also be employed to enhance reaction rates and product output.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of reactions:
Oxidation: Can be oxidized at specific positions on the aromatic ring or heterocyclic core, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Selective reduction of certain functional groups (e.g., nitro groups to amines) can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The aromatic system allows for electrophilic and nucleophilic substitutions, common reagents include halogens (for halogenation), nitronium ions (for nitration), and sulfonyl chlorides (for sulfonation).
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Amine derivatives from nitro groups.
Substitution: Varied aromatic substituted products depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a scaffold for designing new synthetic routes and studying reaction mechanisms. Its complex structure makes it a subject of interest for organic synthesis studies.
Biology: Research into its potential as a bioactive molecule has highlighted its role in modulating biochemical pathways, with preliminary studies indicating possible antimicrobial and anticancer properties.
Medicine: Investigated for pharmaceutical applications due to its possible activity against certain pathogens and tumor cells. Its unique structure allows for targeting specific biological receptors and enzymes.
Industry: May serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and material science.
Mechanism of Action
Molecular Targets and Pathways: The compound is believed to interact with specific enzymes and receptors involved in cell signaling and metabolic pathways. Binding studies and computational models suggest it fits into active sites of target proteins, altering their function and triggering desired biological responses.
Comparison with Similar Compounds
Comparison: When compared to other benzofuro[3,2-d]pyrimidine derivatives, this compound stands out due to the N,N-diisopropylacetamide side chain, which may enhance its lipophilicity and cell membrane permeability.
Similar Compounds
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: Lacks the diisopropyl groups, potentially less permeable.
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-dimethylacetamide: Similar structure with slightly different steric properties and possibly distinct biological activity.
This compound’s unique structure and versatile chemistry make it a valuable subject of scientific research and industrial applications.
Properties
CAS No. |
877657-69-7 |
|---|---|
Molecular Formula |
C24H25N3O4 |
Molecular Weight |
419.481 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-15(2)26(16(3)4)20(28)14-25-21-18-12-8-9-13-19(18)31-22(21)23(29)27(24(25)30)17-10-6-5-7-11-17/h5-13,15-16H,14H2,1-4H3 |
InChI Key |
MXCAHWQETXKEEN-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


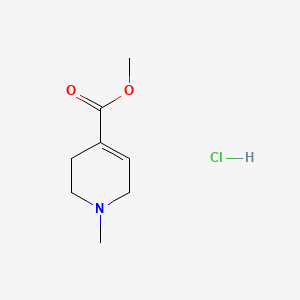
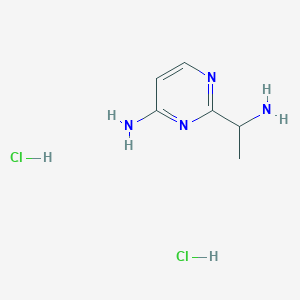
![3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2528166.png)
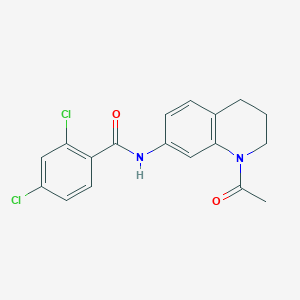
![N-[(4-methoxythian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528170.png)
![N-(4-amino-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2528172.png)
![3-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2528173.png)



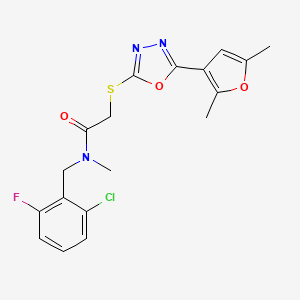
![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)
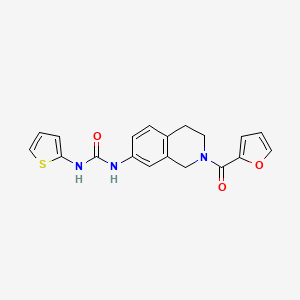
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)
